molecular formula C15H10FN3O2 B2740667 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide CAS No. 955659-11-7

5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide

Cat. No.: B2740667
CAS No.: 955659-11-7
M. Wt: 283.262
InChI Key: PFVSZPCEPUNOJR-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the pyridinyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    5-(4-methylphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s physical and chemical properties.

    5-(4-nitrophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-pyridin-3-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2/c16-11-5-3-10(4-6-11)13-9-18-15(21-13)14(20)19-12-2-1-7-17-8-12/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVSZPCEPUNOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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